REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4](Cl)=[CH:5][C:6]=1[CH3:7].C[O:10]C(Cl)Cl.[CH2:14]([Cl:16])Cl>>[Cl:1][C:2]1[S:3][C:14]([Cl:16])=[C:5]([CH3:4])[C:6]=1[CH:7]=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1C)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the whole was stirred vigorously for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (200 ml×1)
|
Type
|
WASH
|
Details
|
the organic layers was washed with saturated NaHCO3 solution(100 mL×1), brine (100 mL×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was purified by distillation (bp : 140-145° C./10 mmHg)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=C(C1C=O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |